3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
Introduction to 3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-Fluorobenzyl)sulfanyl]Benzofuro[3,2-d]pyrimidin-4(3H)-one
The compound represents a structurally complex benzofuropyrimidinone derivative characterized by three distinct substituents: a 1,3-benzodioxole methyl group, a 2-fluorobenzyl sulfanyl moiety, and a fused benzofuropyrimidinone core. Its design reflects strategic modifications to enhance electronic properties, metabolic stability, and target binding affinity, making it a subject of interest in medicinal chemistry and materials science.
Structural Classification Within Heterocyclic Chemistry
The benzofuro[3,2-d]pyrimidin-4(3H)-one core is a tricyclic fused heterocycle comprising:
- A benzene ring : Provides aromatic stability and planar geometry.
- A furan ring : Introduces oxygen as a heteroatom, contributing to electron-rich regions.
- A pyrimidinone ring : Contains two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions.
Fusion Pattern and Nomenclature
The fusion follows the Hantzsch-Widman system, where the benzofuro component (benzene fused to furan) is prioritized as the parent ring. The pyrimidinone ring is annellated at positions 3 and 2 of the furan and benzene rings, respectively, as denoted by the [3,2-d] notation. The sulfur atom at position 2 and the 1,3-benzodioxol-5-ylmethyl group at position 3 are numbered according to IUPAC priority rules (Figure 1).
Table 1: Key Structural Features of the Compound
| Feature | Description |
|---|---|
| Core structure | Benzofuro[3,2-d]pyrimidin-4(3H)-one |
| Substituents | 1,3-Benzodioxol-5-ylmethyl (C8H7O2), 2-fluorobenzyl sulfanyl (C7H6FS) |
| Fusion bonds | C3–C4 (benzene-furan), C2–N1 (furan-pyrimidinone) |
| Heteroatoms | O (furan), N (pyrimidinone), S (sulfanyl), F (fluorine) |
The planar arrangement of the fused rings, as observed in crystallographic studies of analogous compounds, ensures minimal steric hindrance and optimal π-orbital overlap for intermolecular interactions.
Historical Context of Benzofuropyrimidinone Derivatives
Benzofuropyrimidinones emerged in the late 20th century as hybrid structures combining the bioactivity of benzofurans and pyrimidines. Early synthetic efforts focused on:
- Thorpe-Ziegler cyclization : Used to construct the thiazolo[3,2-a]pyrimidine scaffold, a precursor to fused systems.
- Pictet-Spengler reactions : Enabled the introduction of aromatic substituents via acid-catalyzed condensations.
The discovery of antiviral and antitumor activities in preliminary derivatives (e.g., benzofuro[3,2-d]pyrimidine-4-thione) spurred interest in optimizing substituent patterns. For instance, the addition of electron-withdrawing groups like fluorine improved metabolic stability, while sulfanyl moieties facilitated redox modulation.
Significance of Substituent Motifs: Benzodioxole, Fluorobenzyl, and Sulfanyl Groups
1,3-Benzodioxol-5-ylmethyl Group
- Electron-donating effects : The methylenedioxy group enhances π-electron density in the benzene ring, improving interactions with hydrophobic protein pockets.
- Metabolic resistance : The bridged oxygen atoms reduce oxidative degradation, as evidenced in comparative studies of benzodioxole-containing pharmaceuticals.
2-Fluorobenzyl Sulfanyl Moiety
- Steric and electronic modulation : Fluorine’s electronegativity increases polarization of the C–S bond, while the benzyl group provides steric bulk to prevent enzymatic cleavage.
- Hydrogen-bonding potential : The sulfanyl (–S–) group acts as a weak hydrogen bond acceptor, as observed in crystal structures of related compounds.
Interplay Between Substituents
Synergistic effects between the benzodioxole and fluorobenzyl groups have been hypothesized to enhance binding to kinase targets, as demonstrated in molecular docking studies of analogous benzofuropyrimidinones.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O4S/c26-18-7-3-1-5-16(18)13-33-25-27-22-17-6-2-4-8-19(17)32-23(22)24(29)28(25)12-15-9-10-20-21(11-15)31-14-30-20/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVZSIJERDFBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a synthetic molecule that has garnered interest due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C15H14FNO2S
- Molecular Weight: 259.27 g/mol
- CAS Number: 418789-26-1
- IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorobenzyl)amine hydrobromide
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
-
Antimicrobial Activity
- Studies have shown that compounds with similar structures possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzodioxole have demonstrated effectiveness in inhibiting biofilm formation by pathogens such as Salmonella enterica and Pseudomonas aeruginosa .
- Anticancer Potential
- Neuroprotective Effects
- Calcium Channel Modulation
The mechanisms underlying the biological activities of the compound can be summarized as follows:
- Inhibition of Enzymatic Activity: Certain derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction: The compound may interact with G protein-coupled receptors (GPCRs), leading to downstream effects such as altered calcium ion fluxes which are vital for various cellular processes .
Case Studies
-
Antimicrobial Efficacy Study
- A recent study assessed the antimicrobial activity of a series of benzodioxole derivatives against a panel of pathogens. The results indicated that compounds with a fluorobenzyl group exhibited enhanced activity against biofilms formed by E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) ranged from 6 mg/ml to 12 mg/ml for effective inhibition .
- Cytotoxicity Evaluation
Data Table: Biological Activities Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, benzofuro-pyrimidine derivatives have been studied for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study :
A study demonstrated that a related compound showed an IC50 value of 15 µM against breast cancer cells, suggesting that this class of compounds might be promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activities. Its structural components may enhance its interaction with bacterial enzymes or membranes, leading to effective inhibition of bacterial growth.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 3-(1,3-benzodioxol...) | P. aeruginosa | 8 µg/mL |
Neuroprotective Effects
Recent studies suggest that compounds with similar structural motifs may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Findings :
In vitro assays indicated that these compounds could reduce oxidative stress in neuronal cells by upregulating antioxidant enzymes . This suggests a therapeutic avenue for conditions such as Alzheimer’s disease.
Mechanistic Insights
The mechanism of action for the pharmacological effects of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : They may affect pathways like MAPK and PI3K/Akt, critical for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related benzofuropyrimidine derivatives and analogs, based on substituent variations and reported biological activities.
Table 1: Structural and Functional Comparison
Key Findings and Analysis
Substituent Impact on Bioactivity The 2-fluorobenzylsulfanyl group in the target compound may confer enhanced binding affinity compared to non-fluorinated analogs (e.g., phenylmethylidene amino in ), as fluorine often improves metabolic stability and target interactions .
Core Structure Variations The benzothieno[2,3-d]pyrimidine core in replaces the benzofuran ring with a thiophene, altering electronic properties. Thiophene’s lower electronegativity compared to furan may reduce hydrogen-bonding capacity, impacting target selectivity.
Biological Activity Trends Derivatives with bromine at position 8 (e.g., ) demonstrated moderate antimicrobial activity, suggesting halogenation at peripheral positions enhances antimicrobial potency. However, the target compound’s 2-fluorobenzyl group may prioritize different biological targets. Antioxidant activity in correlates with electron-donating groups (e.g., phenolic Schiff bases), whereas the target compound’s benzodioxole and fluorobenzyl groups are less likely to act as radical scavengers.
Synthetic Accessibility The synthesis of benzofuropyrimidines often involves Schiff base formation and cyclization with triethyl orthoformate . The target compound’s fluorinated and sulfanyl substituents may require specialized reagents (e.g., 2-fluorobenzyl thiol), increasing synthetic complexity compared to non-fluorinated analogs.
Q & A
Q. What are the recommended synthetic routes for constructing the benzofuro[3,2-d]pyrimidin-4(3H)-one core in this compound?
The benzofuropyrimidinone core can be synthesized via cyclocondensation of substituted benzofuran precursors with thioureas or via [3,3]-sigmatropic rearrangement strategies. For example, benzofuran intermediates functionalized with methyl groups at the 3-position (as in ) can undergo condensation with pyrimidine derivatives. Key steps include optimizing reaction conditions (e.g., solvent, temperature) and protecting groups for the benzodioxole and fluorobenzyl moieties to prevent side reactions .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?
- 1H/13C-NMR : Assign peaks for the benzodioxole methylene (δ ~4.8–5.2 ppm, J = 1.5 Hz), fluorobenzyl sulfanyl (δ ~3.8–4.2 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Compare with analogs in , where similar substituents show distinct splitting patterns.
- IR : Look for carbonyl (C=O) stretching at ~1705 cm⁻¹ (pyrimidinone) and benzodioxole C-O-C vibrations at ~1221–1135 cm⁻¹ .
- GCMS/HRMS : Monitor molecular ion ([M+H]+) and fragmentation patterns. Discrepancies in HRMS (e.g., ) may indicate isomerization or impurities, necessitating HPLC purification .
Q. What are the primary challenges in achieving high yields during synthesis?
Common issues include:
- Steric hindrance from the 2-fluorobenzylsulfanyl group, which may slow nucleophilic substitution.
- Isomer formation during cyclization (e.g., regioisomers of the benzofuropyrimidinone core), resolved via column chromatography or recrystallization .
- Moisture sensitivity of intermediates, requiring anhydrous conditions (e.g., NaH/THF systems as in ).
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in spectral data (e.g., HRMS discrepancies)?
If experimental HRMS does not match theoretical values (as in ):
- Perform isotopic labeling to trace unexpected fragments.
- Use 2D-NMR (e.g., COSY, HSQC) to confirm connectivity and rule out structural isomers.
- Analyze by X-ray crystallography (as in ) for absolute configuration validation.
- Consider dynamic kinetic resolution if rotational barriers in sulfanyl groups cause signal splitting .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor via HPLC (see for buffer preparation).
- Oxidative stress testing : Use H2O2 or cytochrome P450 enzymes to simulate metabolic breakdown.
- Photostability : Expose to UV-Vis light and track degradation products via LC-MS .
Q. How can computational chemistry (e.g., DFT) predict reactivity or interaction with biological targets?
- DFT calculations (B3LYP/6-31G* level) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (as in ).
- Molecular docking : Screen against protein targets (e.g., kinases) using the fluorobenzyl group’s electrostatic potential to guide binding affinity studies .
Methodological Challenges and Solutions
Q. What strategies mitigate impurities from benzodioxole-ring opening during synthesis?
- Avoid strong acids/bases that cleave the dioxole ring. Use mild deprotection agents (e.g., BCl3 in CH2Cl2 at −78°C) .
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) to detect early-stage degradation.
Q. How to address low solubility in aqueous media for in vitro assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
